Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate
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Overview
Description
Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different properties and applications.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-4-(methyl)hexahydropyridazine-3-carboxylate: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 6-oxo-4-(chloromethyl)hexahydropyridazine-3-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group leads to variations in stability and reactivity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties that are valuable in various applications.
Properties
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)diazinane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O3/c1-2-16-7(15)6-4(8(9,10)11)3-5(14)12-13-6/h4,6,13H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGZNUZTXXEZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)NN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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